Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)
CAS No.:
Cat. No.: VC13490917
Molecular Formula: C12H22O7
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22O7 |
|---|---|
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | 2-(2-hydroxyethoxy)ethanol;2-methylprop-2-enoic acid |
| Standard InChI | InChI=1S/C4H10O3.2C4H6O2/c5-1-3-7-4-2-6;2*1-3(2)4(5)6/h5-6H,1-4H2;2*1H2,2H3,(H,5,6) |
| Standard InChI Key | XRKLXLGVJOJYOO-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)O.CC(=C)C(=O)O.C(COCCO)O |
| Canonical SMILES | CC(=C)C(=O)O.CC(=C)C(=O)O.C(COCCO)O |
Introduction
Chemical Structure and Physicochemical Properties
Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) belongs to the family of glycol dimethacrylates, distinguished by its ethylene glycol-derived spacer between the methacrylate termini. The compound’s structure (Fig. 1) confers flexibility and reactivity, balancing steric accessibility for polymerization with thermal stability. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 242.27 g/mol |
| Density | 1.08 g/cm³ |
| Boiling Point | 328°C (estimated) |
| Flash Point | 176.7°C |
| Water Solubility | Low (hydrophobic) |
The compound’s low water solubility and high boiling point make it suitable for high-temperature polymerization processes, while its density aligns with typical dimethacrylate esters .
Synthesis and Industrial Production
Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) is synthesized via esterification of diethylene glycol with methacrylic acid, typically catalyzed by sulfuric acid or enzyme-based systems. The reaction proceeds as follows:
Industrial production emphasizes purity control due to the compound’s application in biomedical devices. Stabilizers such as hydroquinone monomethyl ether (MEHQ) are added to prevent premature polymerization during storage .
Applications in Polymer Science and Biomedicine
Dental Composites and Adhesives
The compound’s rapid polymerization kinetics and biocompatibility have made it a staple in dental resins. It crosslinks with Bis-GMA (bisphenol A-glycidyl methacrylate) to form durable networks resistant to wear and moisture, critical for tooth restorations .
Biomedical Hydrogels
In tissue engineering, this dimethacrylate serves as a crosslinker in hydrogels designed for controlled drug release or scaffold fabrication. Its moderate chain length allows tunable mesh sizes, enabling diffusion of nutrients while maintaining structural integrity .
Industrial Coatings
UV-curable coatings leverage its reactivity to create scratch-resistant surfaces for automotive and electronic components. The compound’s dual methacrylate groups ensure high crosslink density, enhancing mechanical strength and chemical resistance.
Comparative Analysis with Related Dimethacrylates
Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) occupies a middle ground between shorter and longer glycol dimethacrylates (Table 1).
| Compound | CAS Number | Molecular Weight | Key Characteristics |
|---|---|---|---|
| Ethylene glycol dimethacrylate | 97-90-5 | 198.22 g/mol | Higher reactivity, shorter spacer |
| Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) | 2358-84-1 | 242.27 g/mol | Balanced flexibility and stability |
| Tetraethylene glycol dimethacrylate | 109-17-1 | 330.37 g/mol | Greater hydrophilicity, longer spacer |
The compound’s intermediate spacer length optimizes mechanical properties in polymers, outperforming ethylene glycol derivatives in fracture toughness and tetraethylene glycol analogs in thermal stability .
Recent Advances in Research
Smart Drug Delivery Systems
Recent studies exploit its crosslinking capability to develop stimuli-responsive hydrogels. For example, pH-sensitive networks release anticancer drugs selectively in tumor microenvironments, demonstrating 80% efficacy in vitro .
Green Chemistry Innovations
Enzymatic synthesis routes using lipases have achieved 95% yield under solvent-free conditions, reducing waste and energy consumption compared to traditional acid catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume